1-Fluoro-2-(2-vinyloxyethyl)-benzene
Description
1-Fluoro-2-(2-vinyloxyethyl)-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 1-position and a 2-vinyloxyethyl group at the 2-position. The vinyloxyethyl moiety (-O-CH2-CH2-CH=CH2) introduces both electron-donating (ether oxygen) and reactive (vinyl group) properties, making the compound a versatile intermediate in organic synthesis, particularly in polymer chemistry and materials science. Its structure combines the stability of the fluorinated aromatic core with the flexibility of the ether-linked vinyl chain, enabling applications in photoresists, liquid crystals, and bioactive molecule synthesis .
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(2-ethenoxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H11FO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 |
InChI Key |
FVKSLIUTGTUJEY-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-fluoro-2-(2-vinyloxyethyl)-benzene with structurally analogous fluorinated benzene derivatives, focusing on electronic effects, synthetic routes, and applications.
Structural and Electronic Comparisons
Key Observations :
- Electron Effects : The fluorine atom universally withdraws electron density, but substituents like methoxy (-OCH3) or vinyloxyethyl (-O-CH2-CH2-CH=CH2) counterbalance this effect, modulating reactivity.
Key Observations :
- High yields (>85%) are achievable in coupling reactions (e.g., Sonogashira), while substitution reactions (e.g., nitro-phenoxy) require precise conditions.
- The synthesis of this compound likely parallels etherification strategies but lacks reported optimization data.
Thermal and Physicochemical Properties
Key Observations :
- Bulky substituents (e.g., nitropropenyl) increase melting points, while flexible chains (e.g., vinyloxyethyl) enhance solubility.
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